Ergone
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Overview
Description
Preparation Methods
Ergone is typically isolated from the mycelial culture of Polyporus umbellatus. The production of this compound can be optimized by adjusting various factors such as medium composition, culture conditions (temperature and pH), and co-cultivation with other mycelia. For instance, the optimum pH and temperature for the flask culture of Polyporus umbellatus mycelia are 4.5 and 25°C, respectively . Industrial production methods involve submerged culture techniques, where this compound is produced in larger quantities under controlled conditions.
Chemical Reactions Analysis
Ergone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ergosterol peroxide .
Scientific Research Applications
Ergone has been extensively studied for its potential therapeutic applications. It has shown promising cytotoxic properties against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and muscle rhabdomyosarcoma (RD) cells . Additionally, this compound has been found to prevent the progression of chronic kidney disease by normalizing or blocking abnormal changes in biomarker metabolites and protein expression . Its nephroprotective effects have been demonstrated in studies using metabolic profiling techniques .
Mechanism of Action
The mechanism of action of ergone involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to downregulate the expression of proteins such as TGF-β1, ED-1, CTGF, bFGF, and collagen I, which are associated with fatty acid metabolism, purine metabolism, and amino acid metabolism . By modulating these pathways, this compound can delay the development of chronic kidney disease and exert its therapeutic effects.
Comparison with Similar Compounds
Ergone is unique in its structure and pharmacological properties compared to other similar compounds. Some similar compounds include ergosterol, ergosterol peroxide, and ergothioneine. Ergosterol is a precursor to this compound and is found in various fungi. Ergosterol peroxide, another derivative of ergosterol, has also been studied for its cytotoxic properties. Ergothioneine, a thiol-containing antioxidant, is known for its health-promoting effects but differs significantly in its chemical structure and biological activities compared to this compound .
This compound’s unique combination of diuretic, cytotoxic, and nephroprotective properties makes it a compound of significant interest in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C28H40O |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/t19-,20+,24+,26-,27-,28+/m0/s1 |
InChI Key |
OIMXTYUHMBQQJM-CXZAJWDXSA-N |
Isomeric SMILES |
C[C@H](C=C[C@H](C)C(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C |
Synonyms |
(22E)-ergosta-4,6,8(14),22-tetraen-3-one ergone ergosta-4,6,8(14),22-tetraen-3-one |
Origin of Product |
United States |
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